molecular formula C24H24N4O2S3 B2849489 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1021251-54-6

2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

Numéro de catalogue: B2849489
Numéro CAS: 1021251-54-6
Poids moléculaire: 496.66
Clé InChI: WEQJAVXVYDXHSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a thioacetamide substituent and an N-(4-phenylbutan-2-yl) side chain. Its core structure includes a fused thiazole-pyrimidine system with sulfur and oxygen functionalities, which are critical for its physicochemical and biological properties. The presence of the o-tolyl (ortho-methylphenyl) group at position 3 and the 4-phenylbutan-2-yl acetamide moiety introduces steric and electronic effects that influence solubility, stability, and receptor interactions.

Propriétés

Numéro CAS

1021251-54-6

Formule moléculaire

C24H24N4O2S3

Poids moléculaire

496.66

Nom IUPAC

2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30)

Clé InChI

WEQJAVXVYDXHSZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S

Solubilité

not available

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

Compound 19 (from ):

  • Structure: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one.
  • Key Differences: Replaces the acetamide group with a thieno[3,4-d]pyrimidin-4(3H)-one moiety. Features a coumarin-derived substituent (6-hydroxy-2-oxochromen-4-yl) instead of o-tolyl.
  • Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid (yield: ~70–80%) .

Compound 20 (from ):

  • Structure: 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one.
  • Key Differences: Contains a diphenyl-substituted thiazolo-pyrimidine core. Lacks the thioacetamide linkage; instead, it has an aminochromenone substituent.
  • Activity : Demonstrated moderate antibacterial activity against S. aureus (MIC: 16 µg/mL) .
Thioacetamide-Functionalized Heterocycles

Compound 5 (from ):

  • Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
  • Key Differences: Based on a quinazolinone scaffold instead of thiazolo-pyrimidine. Includes a sulfamoylphenyl group for enhanced solubility and bioactivity.
  • Synthesis : Alkylation of thiopyrimidines with chloroacetamides (yield: 87%, mp: 269.0°C) .

Compound 6 (from ):

  • Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-2-tolylacetamide.
  • Key Differences :
    • Substituent at the acetamide position (2-tolyl vs. 4-phenylbutan-2-yl).
  • Activity : Higher thermal stability (mp: 251.5°C) compared to the target compound, suggesting stronger intermolecular interactions .
Crystal Structure Analog ()

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :

  • Structural Insights :
    • Puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between fused rings.
    • Stabilized by C–H···O hydrogen bonds.
  • Relevance : Highlights the conformational flexibility of thiazolo-pyrimidine systems, which may influence the target compound’s binding affinity .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Notable Activity/Property
Target Compound Thiazolo[4,5-d]pyrimidine o-Tolyl, N-(4-phenylbutan-2-yl)acetamide N/A N/A Hypothesized enzyme inhibition
Compound 19 Thiazolo[4,5-d]pyrimidine Thienopyrimidinone, coumarin 70–80 N/A Antibacterial (MIC: 16 µg/mL)
Compound 5 Quinazolinone Sulfamoylphenyl, N-phenylacetamide 87 269.0 High solubility in polar solvents
Ethyl ester derivative Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl carboxylate 78 427–428 Crystalline stability via H-bonds

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely involves alkylation of thioxo-pyrimidines with chloroacetamides, as seen in and . However, steric hindrance from the o-tolyl and 4-phenylbutan-2-yl groups may reduce yields compared to simpler analogs .
  • Biological Potential: Analogous compounds (e.g., and ) show antimicrobial and anti-inflammatory activities, suggesting the target compound could share similar mechanisms.
  • Data Gaps: No direct spectral or crystallographic data for the target compound are available in the reviewed literature. Future studies should prioritize X-ray diffraction and NMR analysis to confirm conformation and intermolecular interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.